6-Chloro-N-(pyridin-2-YL)pyridin-2-amine
Description
6-Chloro-N-(pyridin-2-yl)pyridin-2-amine is a heterocyclic compound featuring two pyridine rings connected via an amine group, with a chlorine substituent at the 6-position of one pyridine ring. This compound has garnered attention in medicinal chemistry due to its role as a ligand in metal complexes and its biological activity.
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14) |
InChI Key |
USOKLQGQEUGIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine typically involves the chlorination of 2-aminopyridine. One common method includes reacting 2-aminopyridine with a chlorinating agent such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5) in an appropriate solvent . The reaction is followed by neutralization with hydrochloric acid and subsequent crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-2-YL)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amine derivatives.
Scientific Research Applications
6-Chloro-N-(pyridin-2-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes structurally related compounds and their key differences:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Introduction of fluorophenyl () or phenethyl () groups increases logP values, enhancing membrane permeability.
- Oral Bioavailability : The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 83) demonstrates high oral bioavailability (F = 65%) due to balanced solubility and metabolic stability .
- Solubility : Chlorine and nitro groups () may reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
